molecular formula C15H15NO B15262006 6-Methyl-3-phenyl-3,4-dihydro-2H-benzo[1,4]oxazine

6-Methyl-3-phenyl-3,4-dihydro-2H-benzo[1,4]oxazine

Cat. No.: B15262006
M. Wt: 225.28 g/mol
InChI Key: ZLQXLQYBAVPEAS-UHFFFAOYSA-N
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Description

6-Methyl-3-phenyl-3,4-dihydro-2H-benzo[1,4]oxazine is a heterocyclic compound that belongs to the oxazine family It is characterized by a benzene ring fused to an oxazine ring, with a methyl group at the 6th position and a phenyl group at the 3rd position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-3-phenyl-3,4-dihydro-2H-benzo[1,4]oxazine typically involves a multi-step process. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between 2-aminophenol and acetophenone in the presence of an acid catalyst can yield the desired oxazine compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully controlled to maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

6-Methyl-3-phenyl-3,4-dihydro-2H-benzo[1,4]oxazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution can introduce various functional groups into the molecule .

Scientific Research Applications

6-Methyl-3-phenyl-3,4-dihydro-2H-benzo[1,4]oxazine has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and polymers.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials, such as coatings and adhesives.

Mechanism of Action

The mechanism of action of 6-Methyl-3-phenyl-3,4-dihydro-2H-benzo[1,4]oxazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in disease processes, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Methyl-3-phenyl-3,4-dihydro-2H-benzo[1,4]oxazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl and phenyl groups contribute to its stability and reactivity, making it a valuable compound for various applications .

Properties

Molecular Formula

C15H15NO

Molecular Weight

225.28 g/mol

IUPAC Name

6-methyl-3-phenyl-3,4-dihydro-2H-1,4-benzoxazine

InChI

InChI=1S/C15H15NO/c1-11-7-8-15-13(9-11)16-14(10-17-15)12-5-3-2-4-6-12/h2-9,14,16H,10H2,1H3

InChI Key

ZLQXLQYBAVPEAS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OCC(N2)C3=CC=CC=C3

Origin of Product

United States

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